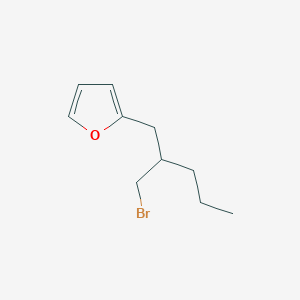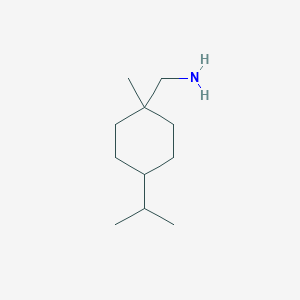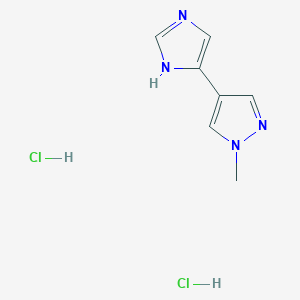
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is a chemical compound that features a unique structure combining an imidazole ring and a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole with hydrochloric acid to form the dihydrochloride salt. The reaction is usually carried out in an aqueous medium at room temperature, followed by crystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted imidazole or pyrazole derivatives.
科学的研究の応用
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of 4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
4-(1H-Imidazol-1-yl)benzoate: Another imidazole derivative used in chemical synthesis.
1,4-Di(1H-imidazol-4-yl)benzene: Used in the formation of metal-organic frameworks.
Uniqueness
4-(1H-Imidazol-4-yl)-1-methyl-1H-pyrazole dihydrochloride is unique due to its combined imidazole and pyrazole structure, which imparts distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
特性
分子式 |
C7H10Cl2N4 |
|---|---|
分子量 |
221.08 g/mol |
IUPAC名 |
4-(1H-imidazol-5-yl)-1-methylpyrazole;dihydrochloride |
InChI |
InChI=1S/C7H8N4.2ClH/c1-11-4-6(2-10-11)7-3-8-5-9-7;;/h2-5H,1H3,(H,8,9);2*1H |
InChIキー |
UDOXWJMNXVQSQK-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C=N1)C2=CN=CN2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



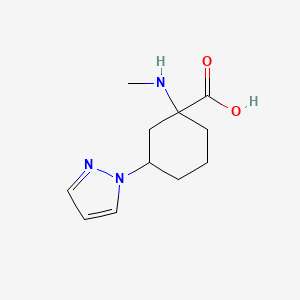
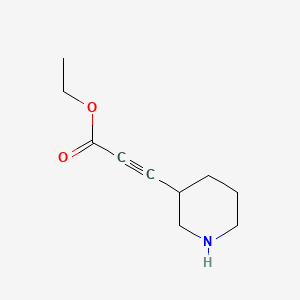
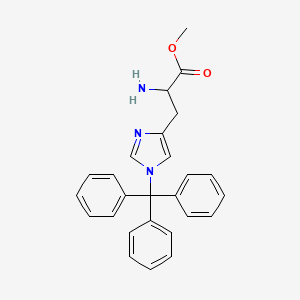

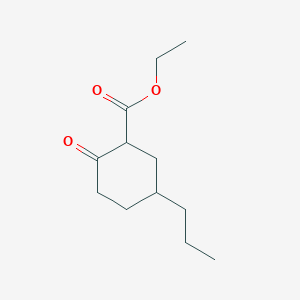
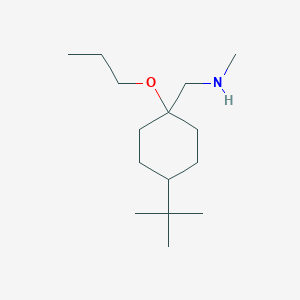
![1-(3-Bromophenyl)bicyclo[2.1.1]hexan-5-ol](/img/structure/B13640256.png)

